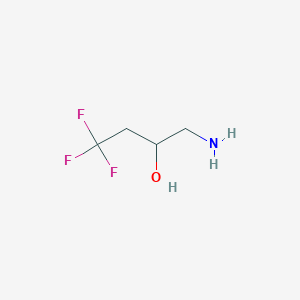

1-Amino-4,4,4-trifluorobutan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Amino-4,4,4-trifluorobutan-2-ol is a useful research compound. Its molecular formula is C4H8F3NO and its molecular weight is 143.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : 1-Amino-4,4,4-trifluorobutan-2-ol is utilized in the synthesis of complex organic molecules and pharmaceuticals. Its trifluoromethyl group enhances reactivity and stability in various chemical reactions.

- Reactivity : The compound can participate in a range of reactions including oxidation, reduction, and nucleophilic substitutions, making it valuable in synthetic organic chemistry.

Biology

- Enzyme Mechanism Studies : The compound serves as a tool for investigating enzyme mechanisms and protein-ligand interactions due to its ability to form hydrogen bonds with biological macromolecules.

- Therapeutic Potential : Research indicates that this compound may exhibit antimicrobial properties and has been explored for its role in cancer metabolism and neurological disorders.

Industry

- Production of Specialty Chemicals : It is used in the manufacturing of advanced materials such as polymers and surfactants. The unique properties imparted by the trifluoromethyl group enhance the performance characteristics of these materials .

Case Study 1: Antimicrobial Activity

Research has indicated that fluorinated amino acids exhibit enhanced antimicrobial properties. In vitro studies demonstrated that this compound effectively inhibited the growth of certain bacterial strains due to its structural characteristics.

Case Study 2: Cancer Research

Investigations into the compound's effects on cancer cell metabolism revealed potential pathways for targeting tumor growth. Studies showed that it could modulate specific metabolic pathways involved in cancer progression.

Case Study 3: Neurological Studies

Preliminary research into the interaction of this compound with neurotransmitter systems suggests potential applications in treating neurological disorders. Its ability to influence signaling pathways may provide new avenues for therapeutic development.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketones or aldehydes under controlled conditions:

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic, 0–5°C | 4,4,4-Trifluorobutan-2-one |

| CrO₃ | H₂SO₄, 25°C | 4,4,4-Trifluorobutanal |

Mechanism : The hydroxyl group is oxidized via protonation of the oxygen, followed by deprotonation and formation of a carbonyl group. The electron-withdrawing -CF₃ group stabilizes the transition state, enhancing reaction efficiency.

Esterification

The hydroxyl group reacts with carboxylic acids or acyl chlorides to form esters:

| Reagent | Catalyst | Product |

|---|---|---|

| Acetic anhydride | H₂SO₄, 50°C | 1-Amino-4,4,4-trifluorobut-2-yl acetate |

| Benzoyl chloride | Pyridine, RT | 1-Amino-4,4,4-trifluorobut-2-yl benzoate |

Mechanism : Nucleophilic acyl substitution occurs, with the hydroxyl oxygen attacking the carbonyl carbon of the acylating agent. Steric hindrance from the -CF₃ group slightly reduces reaction rates compared to non-fluorinated analogs.

Amidation

The amino group participates in amide bond formation:

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-Acetyl-1-amino-4,4,4-trifluorobutan-2-ol |

| Succinic anhydride | DMAP, THF, RT | N-Succinyl derivative |

Mechanism : The amino group acts as a nucleophile, attacking electrophilic carbonyl carbons. The -CF₃ group’s inductive effect increases the amino group’s nucleophilicity by destabilizing the lone pair on nitrogen.

Alkylation

The amino group undergoes alkylation with alkyl halides or epoxides:

| Reagent | Base | Product |

|---|---|---|

| Methyl iodide | K₂CO₃, DMF | N-Methyl-1-amino-4,4,4-trifluorobutan-2-ol |

| Ethylene oxide | H₂O, 60°C | N-(2-Hydroxyethyl) derivative |

Mechanism : SN2 displacement occurs at the alkyl halide, with the amino group functioning as a strong nucleophile. Polar aprotic solvents like DMF enhance reactivity .

Acylation of the Amino Group

Acyl chlorides or anhydrides react with the amino group:

| Reagent | Conditions | Product |

|---|---|---|

| Benzoyl chloride | Pyridine, 0°C | N-Benzoyl derivative |

| Phthalic anhydride | Toluene, reflux | N-Phthaloyl derivative |

Mechanism : The reaction proceeds via nucleophilic attack on the acylating agent, forming a tetrahedral intermediate that collapses to release HCl.

Schiff Base Formation

The amino group condenses with carbonyl compounds:

| Carbonyl Compound | Catalyst | Product |

|---|---|---|

| Benzaldehyde | EtOH, RT | N-Benzylidene derivative |

| Pyruvic acid | HCl, reflux | Iminopropionate analog |

Mechanism : Reversible condensation forms an imine linkage. The -CF₃ group slightly destabilizes the Schiff base due to steric and electronic effects.

Coordination Chemistry

The compound acts as a ligand in metal complexes:

| Metal Salt | Conditions | Application |

|---|---|---|

| Ni(II) chloride | MeOH, RT | Catalytic asymmetric synthesis |

| Cu(II) sulfate | H₂O, 50°C | Fluorescent sensor development |

Mechanism : The amino and hydroxyl groups chelate metal ions, forming stable five-membered rings. The -CF₃ group modulates electron density at the metal center .

Mechanistic Impact of the Trifluoromethyl Group

The -CF₃ group significantly influences reactivity through:

Eigenschaften

CAS-Nummer |

371-87-9 |

|---|---|

Molekularformel |

C4H8F3NO |

Molekulargewicht |

143.11 g/mol |

IUPAC-Name |

1-amino-4,4,4-trifluorobutan-2-ol |

InChI |

InChI=1S/C4H8F3NO/c5-4(6,7)1-3(9)2-8/h3,9H,1-2,8H2 |

InChI-Schlüssel |

KZNGMHZLGGFBIH-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(CN)O)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.